Thiourea, N-(2-(2-chloro-3-ethoxy-6-fluorophenyl)ethyl)-N'-(5-cyano-2-pyridinyl)-
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Overview
Description
Thiourea, N-(2-(2-chloro-3-ethoxy-6-fluorophenyl)ethyl)-N’-(5-cyano-2-pyridinyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by its unique structural features, which include a thiourea backbone, a chlorinated ethoxy-fluorophenyl group, and a cyano-pyridinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route might involve:
Preparation of the isothiocyanate intermediate: This can be achieved by reacting a suitable chlorinated ethoxy-fluorophenyl amine with thiophosgene under controlled conditions.
Reaction with the amine: The isothiocyanate intermediate is then reacted with a cyano-pyridinyl amine to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form thiourea dioxide or other oxidized species.
Reduction: Reduction reactions can convert thioureas to corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the thiourea nitrogen atoms, leading to the formation of substituted thioureas.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield thiourea dioxide, while substitution reactions could produce various N-substituted thioureas.
Scientific Research Applications
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.
Mechanism of Action
The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the cyano-pyridinyl moiety can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, known for its use in agriculture and as a reagent in organic synthesis.
N-Phenylthiourea: A derivative with applications in medicinal chemistry.
N,N’-Disubstituted thioureas: A broad class of compounds with diverse chemical and biological properties.
Uniqueness
The compound “Thiourea, N-(2-(2-chloro-3-ethoxy-6-fluorophenyl)ethyl)-N’-(5-cyano-2-pyridinyl)-” is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of chlorinated ethoxy-fluorophenyl and cyano-pyridinyl groups may enhance its potential for specific applications in medicinal and industrial chemistry.
Properties
CAS No. |
181305-28-2 |
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Molecular Formula |
C17H16ClFN4OS |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-[2-(2-chloro-3-ethoxy-6-fluorophenyl)ethyl]-3-(5-cyanopyridin-2-yl)thiourea |
InChI |
InChI=1S/C17H16ClFN4OS/c1-2-24-14-5-4-13(19)12(16(14)18)7-8-21-17(25)23-15-6-3-11(9-20)10-22-15/h3-6,10H,2,7-8H2,1H3,(H2,21,22,23,25) |
InChI Key |
DUNMXVXAKKVRJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)CCNC(=S)NC2=NC=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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